
beta-ENDORPHIN
Overview
Description
endogenous opioid . It belongs to a class of substances called endogenous opioids , which are naturally produced within the human body. β-Endorphin is synthesized in certain neurons within both the central nervous system (CNS) and peripheral nervous system (PNS). It plays a crucial role in modulating pain perception, mood, and stress responses .
Scientific Research Applications
Neurobiology and Pain Modulation::
Analgesia: β-Endorphin acts as a potent analgesic, reducing pain perception by binding to opioid receptors.
Mood Regulation: It contributes to feelings of well-being and euphoria.
Stress Response: Increased β-endorphin release during stress helps regulate the body’s response to challenging situations.
- β-Endorphin plays a role in immune regulation, acting as a signaling molecule between the CNS and immune system.
Pain Management: β-Endorphin-based therapies are explored for chronic pain management.
Addiction Treatment: Opioid receptor agonists (e.g., methadone) target β-endorphin pathways.
Psychiatric Disorders: Research investigates its involvement in mood disorders and addiction.
Mechanism of Action
Target of Action
Beta-endorphin, also known as “this compound (sheep), 27-L-tyrosine-31-L-glutamic acid-”, primarily acts on the central nervous system (CNS) and the peripheral nervous system (PNS) of humans . It binds to mu-opioid receptors located in the brain, spinal cord, and other nerve endings . These receptors are the primary targets of this compound, and they play a crucial role in pain perception and stress response .
Mode of Action
This compound interacts with its targets by binding to mu-opioid receptors, exerting its primary action at presynaptic nerve terminals . This binding inhibits the release of gamma-aminobutyric acid (GABA), which in turn boosts the release of dopamine . The interaction results in a reduction of pain perception, making this compound a natural analgesic .
Biochemical Pathways
This compound is involved in several biochemical pathways. It is often released with adrenocorticotrophic hormone (ACTH) to modulate hormone system functioning . It also plays a role in certain behavioral patterns such as stress and alcoholism, and in conditions like obesity, diabetes, and psychiatric diseases . Furthermore, this compound regulates the effects of serotonin, inhibiting its release and modulating its turnover in a region-dependent manner .
Pharmacokinetics
This compound is a neurohormone secreted by the pituitary gland and reaches all tissues present in the body by diffusion . It is released during stressful stimuli and interacts with peripheral opioid receptors to inhibit pain . Immune cells containing this compound migrate to inflamed tissue in a site-directed manner, where it is released and rapidly biotransformed, producing fragments with various pharmacological actions .
Result of Action
The binding of this compound to mu-opioid receptors results in a range of physiological effects. It alleviates pain by reducing pain perception , regulates the body’s response to stress, enhances the immune system, and promotes a sense of overall well-being . It also has intriguing cognitive effects, including improved memory, enhanced creativity, and increased focus .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the presence of inflammation can trigger the migration of immune cells containing this compound to the inflamed tissue, where it is released and exerts its analgesic effects . Furthermore, stressful stimuli can trigger the release of this compound, demonstrating how environmental stressors can influence its action .
Future Directions
Biochemical Analysis
Biochemical Properties
Beta-Endorphin (sheep), 27-L-tyrosine-31-L-glutamic acid-, plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is primarily an agonist of the mu-opioid receptor, but it also interacts with delta and kappa opioid receptors. These interactions result in the inhibition of adenylate cyclase, leading to a decrease in the production of cyclic AMP (cAMP). This compound also interacts with sodium and calcium channels, further modulating neuronal excitability and neurotransmitter release .
Cellular Effects
This compound (sheep), 27-L-tyrosine-31-L-glutamic acid-, exerts significant effects on various cell types and cellular processes. It influences cell signaling pathways, gene expression, and cellular metabolism. In neurons, it modulates neurotransmitter release and inhibits the release of substance P, a neuropeptide involved in pain transmission. This compound also affects immune cells by modulating cytokine production and promoting anti-inflammatory responses .
Molecular Mechanism
The molecular mechanism of action of this compound (sheep), 27-L-tyrosine-31-L-glutamic acid-, involves binding to opioid receptors, primarily the mu-opioid receptor. Upon binding, it induces a conformational change in the receptor, leading to the activation of G-proteins. This activation inhibits adenylate cyclase, reducing cAMP levels and leading to the inhibition of neurotransmitter release. Additionally, this compound modulates ion channels, further influencing neuronal excitability and signal transduction .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound (sheep), 27-L-tyrosine-31-L-glutamic acid-, can change over time. This compound is relatively stable, but it can undergo degradation through enzymatic processes. Long-term studies have shown that prolonged exposure to this compound can lead to desensitization of opioid receptors, reducing its efficacy over time. Additionally, chronic exposure may result in alterations in gene expression and cellular function .
Dosage Effects in Animal Models
The effects of this compound (sheep), 27-L-tyrosine-31-L-glutamic acid-, vary with different dosages in animal models. At low doses, it produces analgesic effects without significant adverse effects. At higher doses, it can lead to respiratory depression, sedation, and other toxic effects. Threshold effects have been observed, where a minimum effective dose is required to achieve analgesia, and exceeding this dose can result in toxicity .
Metabolic Pathways
This compound (sheep), 27-L-tyrosine-31-L-glutamic acid-, is involved in several metabolic pathways. It is synthesized from pro-opiomelanocortin (POMC) through enzymatic cleavage. The primary enzymes involved in its metabolism include prohormone convertases, which cleave POMC to produce this compound. This compound can also undergo further degradation by peptidases, resulting in the formation of inactive metabolites.
Transport and Distribution
Within cells and tissues, this compound (sheep), 27-L-tyrosine-31-L-glutamic acid-, is transported and distributed through various mechanisms. It can be transported across cell membranes via specific transporters and can bind to plasma proteins, influencing its distribution and bioavailability. This compound can accumulate in certain tissues, particularly in the brain and spinal cord, where it exerts its physiological effects.
Subcellular Localization
This compound (sheep), 27-L-tyrosine-31-L-glutamic acid-, is localized in specific subcellular compartments, including synaptic vesicles and secretory granules. It is directed to these compartments through targeting signals and post-translational modifications. The localization of this compound within these compartments is crucial for its activity and function, as it allows for the regulated release and interaction with opioid receptors .
Preparation Methods
Synthesis:: The precursor polypeptide for β-endorphin is pro-opiomelanocortin (POMC) . POMC is cleaved enzymatically to yield several biologically active peptides, including β-endorphin. The specific synthetic routes and reaction conditions for producing β-endorphin are not widely documented, but they involve proteolytic processing of POMC .
Industrial Production:: Industrial-scale production methods for β-endorphin are not well-established due to its endogenous nature. Researchers primarily study its physiological effects rather than producing it synthetically for commercial purposes.
Chemical Reactions Analysis
β-Endorphin does not undergo typical chemical reactions like small organic molecules. Instead, it interacts with specific receptors in the CNS and PNS. Its effects are mediated through these interactions. Common reagents and conditions are not applicable in the same way as traditional chemical reactions.
Comparison with Similar Compounds
α-Endorphin: Another endorphin peptide with similar properties.
γ-Endorphin: Less studied but shares some functions with β-endorphin.
Properties
IUPAC Name |
(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]hexanoyl]amino]acetyl]amino]pentanedioic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C158H251N39O46S/c1-17-84(9)126(153(237)182-102(44-29-34-65-163)137(221)186-112(74-118(166)206)142(226)171-86(11)131(215)183-110(73-94-48-52-96(204)53-49-94)146(230)177-99(41-26-31-62-160)135(219)175-98(40-25-30-61-159)134(218)170-78-122(210)173-106(158(242)243)56-59-124(213)214)193-154(238)127(85(10)18-2)192-132(216)87(12)172-143(227)113(75-119(167)207)185-136(220)100(42-27-32-63-161)178-147(231)111(72-92-38-23-20-24-39-92)184-144(228)107(68-81(3)4)188-155(239)129(89(14)201)195-152(236)125(83(7)8)191-148(232)108(69-82(5)6)187-151(235)116-45-35-66-197(116)157(241)130(90(15)202)196-140(224)103(54-57-117(165)205)179-149(233)114(79-198)189-138(222)101(43-28-33-64-162)176-139(223)104(55-58-123(211)212)180-150(234)115(80-199)190-156(240)128(88(13)200)194-141(225)105(60-67-244-16)181-145(229)109(71-91-36-21-19-22-37-91)174-121(209)77-168-120(208)76-169-133(217)97(164)70-93-46-50-95(203)51-47-93/h19-24,36-39,46-53,81-90,97-116,125-130,198-204H,17-18,25-35,40-45,54-80,159-164H2,1-16H3,(H2,165,205)(H2,166,206)(H2,167,207)(H,168,208)(H,169,217)(H,170,218)(H,171,226)(H,172,227)(H,173,210)(H,174,209)(H,175,219)(H,176,223)(H,177,230)(H,178,231)(H,179,233)(H,180,234)(H,181,229)(H,182,237)(H,183,215)(H,184,228)(H,185,220)(H,186,221)(H,187,235)(H,188,239)(H,189,222)(H,190,240)(H,191,232)(H,192,216)(H,193,238)(H,194,225)(H,195,236)(H,196,224)(H,211,212)(H,213,214)(H,242,243)/t84-,85-,86-,87-,88+,89+,90+,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,125-,126-,127-,128-,129-,130-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMHFFDIMOUKDCZ-NTXHZHDSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C3CCCN3C(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CCSC)NC(=O)C(CC4=CC=CC=C4)NC(=O)CNC(=O)CNC(=O)C(CC5=CC=C(C=C5)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]3CCCN3C(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)CNC(=O)CNC(=O)[C@H](CC5=CC=C(C=C5)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C158H251N39O46S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Record name | beta-Endorphin | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Beta-Endorphin | |
| Description | Chemical information link to Wikipedia. | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30210135 | |
| Record name | beta-Endorphin (sheep), 27-L-tyrosine-31-L-glutamic acid- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30210135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
3465.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60617-12-1, 61214-51-5 | |
| Record name | beta-Endorphin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060617121 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | beta-Endorphin (sheep), 27-L-tyrosine-31-L-glutamic acid- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061214515 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | beta-Endorphin (sheep), 27-L-tyrosine-31-L-glutamic acid- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30210135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


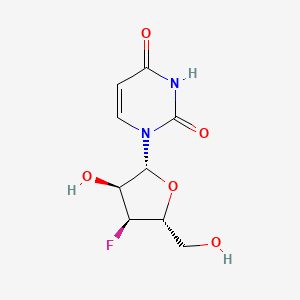
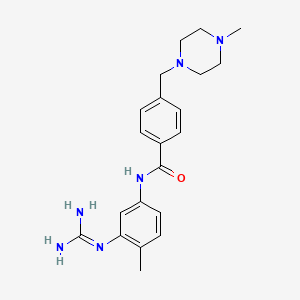
![3-[(3S,5S,8R,9S,10S,13R,14S,17R)-14-Hydroxy-3-[(2R,4R,5S,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B3029211.png)
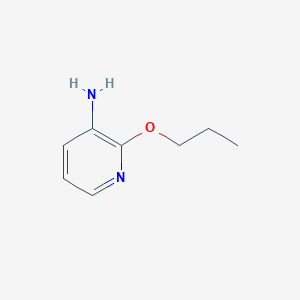
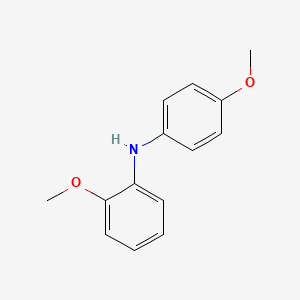
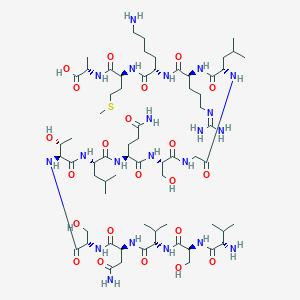


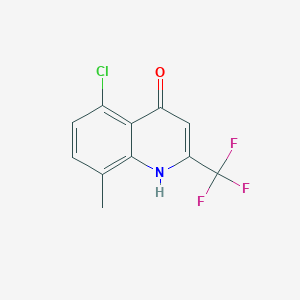

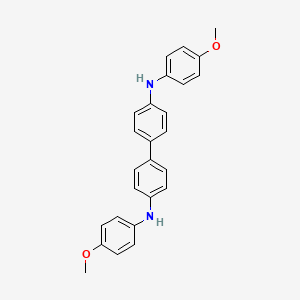
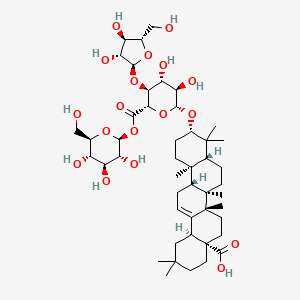
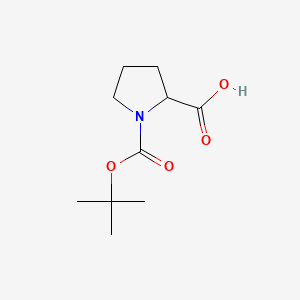
![4'-Cyano-[1,1'-biphenyl]-4-yl 4-pentylbenzoate](/img/structure/B3029230.png)
